methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
[(Furan-2-yl)methyl]({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a complex organic compound that features a furan ring, an oxolane ring, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxolane Ring: The oxolane ring can be synthesized via the cyclization of 1,4-diols under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling Reactions: The final step involves coupling the furan, oxolane, and triazole rings through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: The compound can be reduced at the triazole ring to form dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups attached to the furan and oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The furan and oxolane rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine: shares similarities with other triazole-containing compounds, such as 1,2,3-triazole derivatives and oxolane-containing compounds like tetrahydrofuran derivatives.
Uniqueness
What sets (Furan-2-yl)methylmethyl]-1H-1,2,3-triazol-4-yl}methyl)amine apart is its unique combination of three distinct rings (furan, oxolane, and triazole) in a single molecule
Propiedades
Fórmula molecular |
C13H18N4O2 |
|---|---|
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C13H18N4O2/c1-2-13(19-4-1)7-14-6-12-9-17(16-15-12)8-11-3-5-18-10-11/h1-2,4,9,11,14H,3,5-8,10H2 |
Clave InChI |
JNBUAGWWLFMWKT-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CN2C=C(N=N2)CNCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


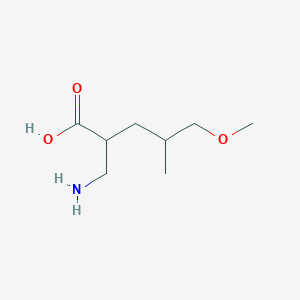
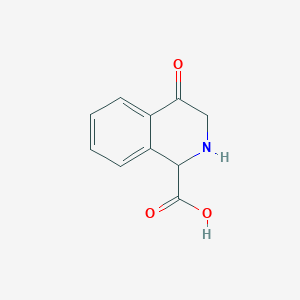

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
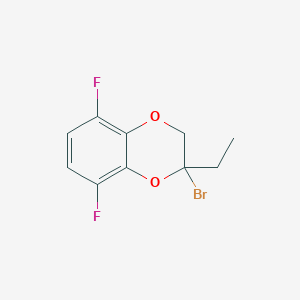
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)

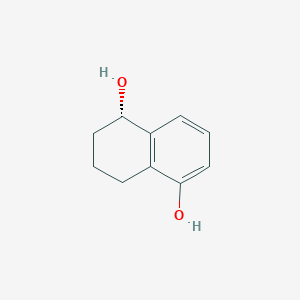
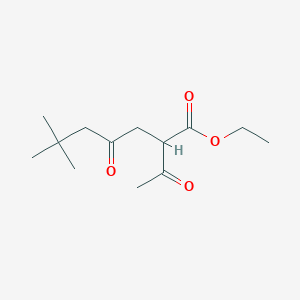
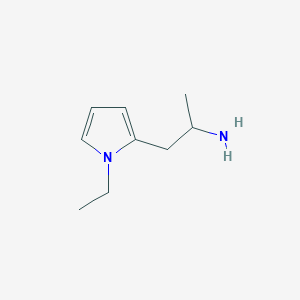

![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)

